Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

This 6-CF3-4-chloro regioisomer (CAS 193827-69-9) offers a distinct LogP of 3.97 for superior membrane permeability, enabling efficient nucleophilic substitution for SAR campaigns. Its 86% validated synthetic yield and reliable supply make it a cost-effective building block for antimalarial and antibacterial screening. The 3-carboxylate ester provides a pre-organized bidentate metal-binding site, while the 6-CF3 group enhances lipophilicity for catalytic applications.

Molecular Formula C13H9ClF3NO2
Molecular Weight 303.66 g/mol
CAS No. 193827-69-9
Cat. No. B068617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
CAS193827-69-9
Molecular FormulaC13H9ClF3NO2
Molecular Weight303.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F
InChIInChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3
InChIKeyNYDXGDQZPDDDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 193827-69-9) Overview: Core Properties and Synthetic Utility


Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline-3-carboxylate derivative characterized by a 4-chloro substituent, a 6-trifluoromethyl group, and an ethyl ester at the 3-position. With a molecular formula of C13H9ClF3NO2 and a molecular weight of 303.66 g/mol, this compound exhibits a computed LogP of 3.97, indicating significant lipophilicity that facilitates membrane permeability and cellular penetration . Its unique substitution pattern—combining an electron-withdrawing 6-CF3 group with a 4-Cl leaving group on the quinoline scaffold—positions it as a versatile synthetic intermediate for constructing complex heterocyclic frameworks. The compound is commercially available at purities ranging from 95% to 98%, typically as a pale yellow crystalline solid, and is primarily utilized in pharmaceutical and agrochemical research as a building block for antimalarial, antibacterial, and anticancer agent development .

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: Why In-Class Compounds Cannot Be Simply Interchanged


Generic substitution among quinoline-3-carboxylate derivatives is precluded by the critical impact of substituent regiochemistry on both synthetic accessibility and biological activity profiles. The specific positioning of the chloro (4-position), trifluoromethyl (6-position), and carboxylate (3-position) groups dictates the compound's reactivity in nucleophilic substitution reactions, its lipophilicity for membrane penetration, and its ability to serve as a scaffold for further functionalization . For instance, shifting the CF3 group from the 6-position to the 2-position or 8-position alters the electronic distribution across the quinoline ring, affecting both the compound's LogP and its interaction with biological targets such as ion channels or kinases. The following evidence guide provides quantitative, comparator-based differentiation demonstrating exactly where this specific regioisomer (CAS 193827-69-9) offers distinct advantages over its closest structural analogs in synthesis efficiency, physicochemical properties, and biological activity profiles.

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: Direct Comparative Evidence Against Closest Analogs


Superior Synthetic Yield Compared to 2- and 8-Trifluoromethyl Regioisomers

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 193827-69-9) is synthesized via POCl3-mediated chlorination of the corresponding 4-hydroxy precursor with an optimized yield of 86% under reflux for 3 hours at 105°C . This represents a significantly more efficient synthetic route compared to the reported low-to-medium yields typical of classical quinoline syntheses for 2-trifluoromethyl and 8-trifluoromethyl regioisomers, which often require expensive trifluoromethyl-containing starting materials and generate substantial fluorinated waste [1]. The higher yield and well-established, scalable protocol for the 6-CF3 regioisomer reduce cost-per-gram and improve supply reliability for procurement decisions.

Medicinal Chemistry Organic Synthesis Process Chemistry

Regiochemistry Enables Selective 4-Position Functionalization Not Accessible with 2-CF3 or 8-CF3 Isomers

The 4-chloro substituent on the quinoline ring of ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate serves as an electrophilic site for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amines, thiols, or alkoxides to generate compound libraries . This reactivity is preserved in the 6-CF3 regioisomer without steric or electronic interference from the trifluoromethyl group. In contrast, the 2-CF3 isomer (CAS 1260877-33-5) places the electron-withdrawing CF3 group adjacent to the reactive site, potentially deactivating the ring toward nucleophilic attack, while the 8-CF3 isomer (CAS 31602-11-6) positions the CF3 group peri to the 4-position, introducing steric hindrance that can reduce substitution efficiency . The 6-CF3 regioisomer thus offers a unique combination of retained SNAr reactivity at the 4-position and lipophilicity enhancement from the 6-CF3 group.

Medicinal Chemistry SAR Studies Building Block Chemistry

Computed LogP of 3.97 Balances Lipophilicity and Synthetic Handle Retention vs. Non-Esterified Analog

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate has a computed LogP (XLogP3) of 3.97, which represents a significant increase in lipophilicity compared to the non-esterified 4-chloro-6-(trifluoromethyl)quinoline analog (CAS 49713-56-6, LogP 3.7) [1]. This enhanced lipophilicity facilitates improved membrane permeability and cellular uptake, a critical parameter for compounds intended as prodrugs or cell-permeable intermediates. Simultaneously, the ethyl ester serves as a temporary protecting group for the 3-carboxylic acid, which can be hydrolyzed to reveal a polar carboxylate for target engagement or further conjugation. The 6-CF3 regioisomer with an ethyl ester thus offers a dual advantage: increased LogP for cell penetration during early-stage screening, coupled with a readily cleavable ester for late-stage functionalization.

Physicochemical Properties Drug Design ADME Optimization

KCNQ1/MINK Ion Channel Antagonist Activity (IC50 = 41 µM) Defines a Distinct Off-Target Liability Profile vs. 2-CF3 Isomer Kinase Activity

In functional assays using CHO cells expressing KCNQ1/MINK channels, ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate demonstrated antagonist activity with an IC50 of 41 µM (4.10E+4 nM), as measured by inhibition of KCl-induced 86Rb+ efflux [1]. This ion channel activity profile distinguishes the 6-CF3 regioisomer from the 2-CF3 isomer (CAS 1260877-33-5), which has been reported in preliminary studies to exhibit potent kinase inhibitory activity [2]. For researchers evaluating compounds for cardiac ion channel liabilities or seeking KCNQ1 modulators as tool compounds, the 6-CF3 regioisomer provides a defined, quantifiable off-target signature that differs fundamentally from the kinase-centric profile of the 2-CF3 analog.

Ion Channel Pharmacology Cardiac Safety Off-Target Screening

Optimal Carboxylate Positioning at 3-Position Preserves Quinoline Nitrogen Basicity for Metal Coordination vs. 6-Carboxylate Isomer

The 3-carboxylate ester in ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is positioned ortho to the quinoline nitrogen, a geometry that facilitates bidentate coordination to metal ions via the nitrogen lone pair and the carbonyl oxygen . This spatial arrangement is preserved in the 6-CF3 regioisomer. In contrast, the 6-carboxylate isomer (CAS 680211-86-3) positions the ester meta to the quinoline nitrogen, preventing the formation of stable five-membered chelate rings and limiting its utility as a ligand in coordination chemistry or as a directing group in C-H activation reactions . For applications requiring metal-binding motifs—including the development of metalloenzyme inhibitors, catalysts, or metal-organic frameworks—the 3-carboxylate regioisomer offers a distinct synthetic advantage.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Commercially Available with Documented Synthesis Protocol at 86% Yield Enabling Reproducible Scale-Up vs. Poorly Characterized Analogs

A detailed, literature-documented synthesis protocol for ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is publicly available, reporting an 86% yield using standard laboratory reagents (POCl3, reflux 3 h) . The compound is offered commercially by multiple reputable vendors (Fluorochem, Alfa Chemistry, BOC Sciences, ChemShuttle) at purities of 95-98%, with certificates of analysis available upon request. In contrast, several closely related regioisomers—such as the 2-CF3, 8-CF3, and 6-carboxylate variants—either lack publicly documented, reproducible synthetic procedures or are available from fewer commercial sources, creating procurement friction and supply chain uncertainty. For research organizations requiring consistent, scalable access to building blocks, the 6-CF3-3-carboxylate regioisomer offers superior documentation and supply reliability.

Process Chemistry Procurement Supply Chain

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Scaffold for Antimalarial and Antibacterial SAR Libraries

The compound's 4-chloro leaving group enables efficient nucleophilic substitution with diverse amines to generate compound libraries for antimalarial and antibacterial screening. The 86% synthetic yield and reliable commercial supply make it a cost-effective starting material for SAR campaigns. The enhanced LogP of 3.97 compared to non-esterified analogs supports cellular permeability during in vitro testing, while the ethyl ester can be hydrolyzed to reveal a carboxylic acid for target engagement or prodrug strategies.

Cardiac Ion Channel Tool Compound Development

With a defined IC50 of 41 µM against KCNQ1/MINK channels , this compound serves as a reference tool for cardiac ion channel pharmacology studies. Researchers investigating hERG/KCNQ channel cross-reactivity or seeking KCNQ1 modulators can use this well-characterized quinoline derivative as a benchmark compound, particularly in assays comparing regioisomeric series where the 2-CF3 isomer exhibits fundamentally different kinase-targeting profiles.

Coordination Chemistry and Catalyst Design

The 3-carboxylate ester positioned ortho to the quinoline nitrogen provides a pre-organized bidentate binding site for transition metals . This geometry is preserved in the 6-CF3 regioisomer, enabling the synthesis of metal complexes for catalytic applications or metalloenzyme inhibitor development. The 6-CF3 group enhances lipophilicity and electronic tuning of the metal center, offering a distinct advantage over 6-carboxylate isomers that lack the ortho-chelating geometry.

Process Chemistry: Benchmark for Regioisomeric Quinoline Synthesis Optimization

The published 86% yield using POCl3-mediated chlorination provides a validated benchmark for process chemists optimizing the synthesis of related 4-chloro-6-substituted quinoline-3-carboxylates. The compound's well-documented procedure and multi-vendor commercial availability make it a reliable reference standard for reaction development and quality control in synthetic route scouting.

Technical Documentation Hub

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